molecular formula C28H28N10O10S6 B3046207 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 120905-00-2

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B3046207
CAS No.: 120905-00-2
M. Wt: 857 g/mol
InChI Key: PYRWVZOVUOUHKK-AFQMBUBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a cephalosporin-class β-lactam antibiotic characterized by a dimeric structure linked via a disulfide bridge (-S-S-). This unique feature distinguishes it from conventional cephalosporins, which typically bear a single substituent at the C-3 position. The compound’s core structure includes:

  • A β-lactam ring fused to a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene).
  • A (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetamido group at C-7, enhancing β-lactamase stability .
  • A dimeric disulfanylmethyl group at C-3, which may influence pharmacokinetics and bacterial membrane penetration .

Properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N10O10S6/c1-47-35-13(11-7-51-27(29)31-11)19(39)33-15-21(41)37-17(25(43)44)9(3-49-23(15)37)5-53-54-6-10-4-50-24-16(22(42)38(24)18(10)26(45)46)34-20(40)14(36-48-2)12-8-52-28(30)32-12/h7-8,15-16,23-24H,3-6H2,1-2H3,(H2,29,31)(H2,30,32)(H,33,39)(H,34,40)(H,43,44)(H,45,46)/b35-13+,36-14+/t15-,16-,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRWVZOVUOUHKK-AFQMBUBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)CSSCC3=C(N4C(=O)[C@H]([C@H]4SC3)NC(=O)/C(=N/OC)/C5=CSC(=N5)N)C(=O)O)\C6=CSC(=N6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N10O10S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120905-00-2
Record name 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3,3'-(dithiobis(methylene))bis(7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-8-oxo-, (6R-(3(6R*,7R*(Z)),6alpha,7beta(Z)))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120905002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of the thiazole ring, followed by the introduction of the amino and methoxyimino groups. Subsequent steps include the formation of the bicyclic structure and the incorporation of the disulfide linkage. Each step requires specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The disulfide linkage can be reduced to form thiol groups.

    Substitution: The methoxyimino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole rings and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The disulfide linkage can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related cephalosporins:

Compound Name Substituent at C-3 Position Molecular Formula Key Features Reference
Target Compound Disulfanylmethyl-linked dimer (Inferred) Dimeric structure; potential for enhanced stability or extended spectrum
Ceftriaxone (2-Methyl-5,6-dioxo-1,2,4-triazin-3-yl)sulfanylmethyl C₁₈H₁₈N₈O₇S₃ Broad-spectrum activity; once-daily dosing [1, 17]
Ceftazidime Pyridiniummethyl C₂₂H₂₂N₆O₇S₂ Antipseudomonal activity; zwitterionic properties [10]
Compound () (5-Methyl-2H-tetrazol-2-yl)methyl C₁₆H₁₆N₈O₆S₂ Enhanced stability in acidic conditions [4]
Compound () Ethenyl C₁₄H₁₄N₆O₆S₂ Simplified substituent; lower molecular weight [6]
Key Observations:

Dimeric Structure : The target compound’s disulfide bridge is unprecedented in clinically used cephalosporins. This may confer resistance to enzymatic degradation or enable dual-target binding .

C-7 Substituent: Shared with Ceftriaxone and Ceftazidime, the (2E)-2-amino-thiazolyl-methoxyimino group is critical for Gram-negative activity by resisting β-lactamase hydrolysis .

Solubility and Stability : Compounds with charged groups (e.g., Ceftazidime’s pyridinium) exhibit better aqueous solubility, whereas the dimeric target compound’s solubility remains uncharacterized but may require specialized formulations .

Physicochemical Properties

Property Target Compound Ceftriaxone Ceftazidime
Molecular Weight ~1,100 g/mol (estimated) 554.57 g/mol 546.58 g/mol
LogP (Predicted) -1.2 (disulfide lowers) -0.8 -3.1 (zwitterionic)
Aqueous Solubility Low (disulfide bridge) 80 mg/mL (pH 7.4) 50 mg/mL (pH 7.4)
Stability Oxidation-sensitive Stable at pH 6–8 Degrades in acidic conditions
Notes:
  • The dimeric structure likely reduces membrane permeability compared to monomeric cephalosporins, necessitating parenteral administration .

Biological Activity

The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex thiazole-containing compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antioxidant activities, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C20H24N6O10S4C_{20}H_{24}N_{6}O_{10}S_{4} with a molecular weight of approximately 636.70 g/mol . The compound features multiple functional groups, including thiazole rings, methoxyiminoacetyl moieties, and carboxylic acid groups, contributing to its biological activity.

Physical Properties

PropertyValue
Molecular Weight636.699 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
SolubilityNot Specified

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro tests indicated its effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significant when compared to standard antibiotics.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of the compound:

  • Tested Strains : Pseudomonas aeruginosa ATCC 27853 and Escherichia coli ATCC 25922.
  • Results :
    • The compound showed an MIC of 12.5 µg/mL against E. coli, while the reference drug Ciprofloxacin had an MIC of 1 µg/mL .
    • Against P. aeruginosa, the compound demonstrated effective suppression, indicating its potential as an alternative treatment for resistant bacterial infections .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using various assays, including the DPPH radical scavenging method. The results indicated a moderate ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Antioxidant Assay Results

The percentage of inhibition in DPPH radical scavenging was calculated:

  • Inhibition Percentage : Data indicated a significant reduction in DPPH absorption when treated with the compound, reinforcing its antioxidant potential .

The mechanism underlying the biological activity of this compound is multifaceted:

  • Targeting Bacterial Proteins : Binding studies suggest that the compound interacts with specific bacterial proteins crucial for survival and replication.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in bacterial metabolism and cell wall synthesis.
  • Oxidative Stress Modulation : The antioxidant properties may contribute to reducing oxidative damage in host cells during infection .

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Antibacterial Agent : Potential development as a new class of antibiotics targeting multi-drug resistant bacteria.
  • Antioxidant Supplement : Possible use in formulations aimed at reducing oxidative stress in various diseases.

Future Research Directions

Further research is warranted to explore:

  • The detailed mechanisms of action at the molecular level.
  • In vivo efficacy and safety profiles.
  • Formulation strategies for improved bioavailability and targeted delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.